
3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide is an organic compound that features a bromophenyl group, a cyanocyclopentene ring, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Cyclopentene Formation: Formation of the cyanocyclopentene ring through cyclization reactions.
Amidation: Coupling of the bromophenyl and cyanocyclopentene intermediates with a propanamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions could target the nitrile group in the cyanocyclopentene ring.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of bromophenyl ketones or acids.
Reduction: Conversion of the nitrile group to amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanocyclopentene ring and bromophenyl group could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide
- 3-(4-Fluorophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-N-(2-cyanocyclopent-1-en-1-yl)propanamide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and interactions with biological targets.
Properties
CAS No. |
917910-67-9 |
|---|---|
Molecular Formula |
C15H15BrN2O |
Molecular Weight |
319.20 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-(2-cyanocyclopenten-1-yl)propanamide |
InChI |
InChI=1S/C15H15BrN2O/c16-13-7-4-11(5-8-13)6-9-15(19)18-14-3-1-2-12(14)10-17/h4-5,7-8H,1-3,6,9H2,(H,18,19) |
InChI Key |
XTYOYJVFNGXLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NC(=O)CCC2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
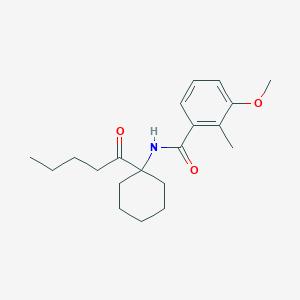
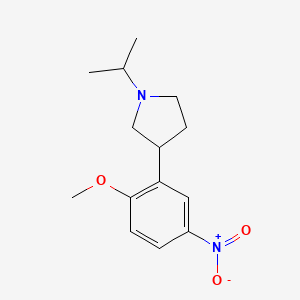
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)
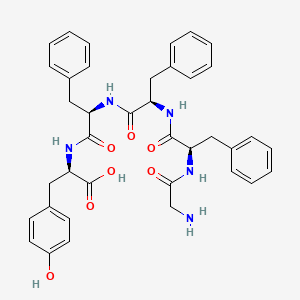
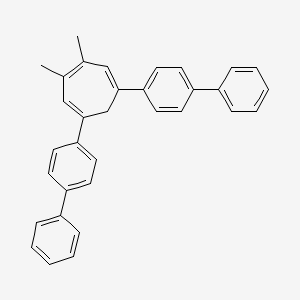
![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)
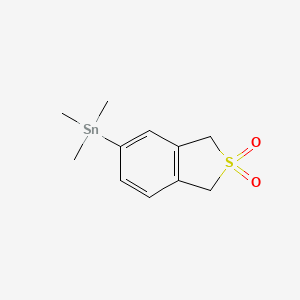
![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)
![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
